rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis
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Overview
Description
rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two methyl groups and a hydroxyl group on the piperidine ring, which is in the cis configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis can undergo oxidation to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The methyl groups on the piperidine ring can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Corresponding ketone or aldehyde derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
Chemistry: rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology: In biological research, this compound can be used as a reference standard or as a starting material for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities that can be explored further.
Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis depends on its specific application. In general, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
- rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, cis
- rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride, cis
- rac-(3R,4R)-4-(hydroxymethyl)piperidine-3,4-diol hydrochloride, cis
Uniqueness: rac-(3R,4R)-3,4-dimethylpiperidin-3-ol hydrochloride, cis is unique due to the presence of two methyl groups and a hydroxyl group in the cis configuration on the piperidine ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
1951439-19-2 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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